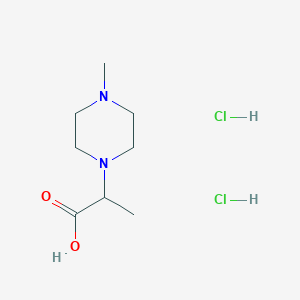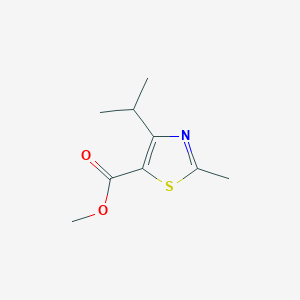
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. MPD is a derivative of piperazine and is commonly used as a buffer in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
1. Synthesis and Optimization in Medicinal Chemistry
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride plays a role in the synthesis and optimization of pharmaceutical compounds. For instance, it is involved in the development of potent and selective PPARgamma agonists, which are significant in medicinal chemistry for their potential therapeutic applications. An example includes the synthesis of a compound where the phenyl ring of the phenyloxazole moiety is replaced with a 4-methylpiperazine, leading to increased solubility and the discovery of novel high-affinity PPARgamma ligands (Collins et al., 1998).
2. Role in Peptide Synthesis
This compound is also significant in the field of peptide synthesis. Research has been conducted on synthesizing novel dipeptides using derivatives of 2-(4-Methylpiperazin-1-yl)propanoic acid, determining their molecular structures via X-ray crystal analysis. These advancements in peptide chemistry contribute to our understanding of macrocyclic peptides, which have various potential applications in biochemistry and pharmacology (Yamashita et al., 2009).
3. Anticancer Activity and Metabolic Studies
There has been research into the metabolism of related compounds, such as 4-methylpiperazine-1-carbodithioc acid derivatives, in relation to their anticancer activity. These studies are crucial for understanding how these compounds are processed in the body and their potential as therapeutic agents. For example, research on TM208, a compound with a structure related to 2-(4-Methylpiperazin-1-yl)propanoic acid, has shown extensive metabolism in rat bile, indicating its potential in cancer treatment (Jiang et al., 2007).
4. Development of Pharmaceutical Intermediates
The compound is utilized in the synthesis of pharmaceutical intermediates, such as in the preparation of imatinib, an important drug used in the treatment of certain types of cancer. Research demonstrates efficient methods for synthesizing these intermediates, highlighting the compound's importance in the pharmaceutical industry (Koroleva et al., 2012).
5. Synthesis of Novel Pharmacological Agents
Finally, this compound is instrumental in the synthesis of a wide range of pharmacological agents. This includes the development of anticholinesterase, anticonvulsant, and antibacterial agents. The versatility of this compound in synthesizing diverse pharmacological agents underscores its significance in drug development and therapeutic research (Filippova et al., 2019).
Mecanismo De Acción
Research has explored the use of derivatives of MPD in the study of anticancer agents. A study involving 4-Methylpiperazine-1-carbodithioc acid, a related compound, showed significant in vitro and in vivo anticancer activity.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRKZSHJWXBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672559 | |
| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938146-50-0 | |
| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)












